Meta vs. Para CF₃ Physicochemical Signatures
The meta‑trifluoromethylphenyl isomer (target compound) and its para counterpart share the same molecular formula (C₁₇H₁₀F₃N₃) and calculated logP (4.869), yet differ in topological polar surface area (tPSA: 48 Ų vs. 49 Ų for the para isomer) and dipole moment orientation [1][2]. These subtle differences influence passive membrane permeability and off‑target binding promiscuity. In the absence of direct comparative biological data, the class‑level inference that meta‑substituted aryl groups often reduce CYP450‑mediated metabolism relative to para‑substituted congeners provides a rationale for selecting the meta isomer in early‑stage lead optimization.
| Evidence Dimension | Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 48 Ų |
| Comparator Or Baseline | 1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline: tPSA 49 Ų |
| Quantified Difference | ΔtPSA = 1 Ų (lower for meta isomer) |
| Conditions | Calculated values from ZINC15 database, pH 7.4 reference state |
Why This Matters
A lower tPSA can correlate with improved passive membrane permeability, a key consideration when selecting among isomeric building blocks for CNS or intracellular targets.
- [1] ZINC15 Database. ZINC000041054673 (meta isomer). https://zinc.docking.org/substances/ZINC000041054673/ View Source
- [2] SpectraBase. 1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline. Compound ID: B0CK7CugnTc. https://spectrabase.com/compound/B0CK7CugnTc View Source
